molecular formula C13H16N2O2 B6789553 Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxamide

Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6789553
M. Wt: 232.28 g/mol
InChI Key: CZYYYSGARKOCRW-UHFFFAOYSA-N
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Description

Spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-component reactions. One common method is the [3+2] cycloaddition of azomethine ylides with olefinic dipolarophiles . This reaction can be catalyzed by various agents, including DABCO under microwave conditions, resulting in high yields within a short reaction time .

Industrial Production Methods

Industrial production of spirocyclic compounds often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are common in industrial settings to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as an antiproliferative agent against various cancer cell lines. It has been evaluated for its activity against human breast carcinoma, leukemia lymphoblastic, and ovarian carcinoma cells .

Industry

In the industrial sector, spirocyclic compounds are used in the development of new materials with unique properties, such as high rigidity and stability .

Mechanism of Action

The mechanism of action of spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes like COX-1 and COX-2, exhibiting significant anti-inflammatory activity . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide is unique due to its specific fusion of chromene and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12(16)15-8-7-13(9-15)6-5-10-3-1-2-4-11(10)17-13/h1-4H,5-9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYYYSGARKOCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)N)OC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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